![molecular formula C12H15NS B1359105 Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 7605-24-5](/img/structure/B1359105.png)
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-
Overview
Description
“Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 . It is used in the synthesis of various compounds.
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the future, acetonitrile could be used to synthesize new pharmaceuticals and dyes, as well as to develop new methods for separating and purifying compounds.Molecular Structure Analysis
The molecular structure of “Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” consists of a carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
Acetonitrile is commonly used in organic synthesis due to its ability to act as a building block in conversion reactions . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .Scientific Research Applications
Organic Synthesis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Electrochemical Conversions
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Catalyst in Hydrogenation Reactions
The hydrogenation reaction of acetonitrile adsorbed on a platinum surface to produce amines has been investigated . An energetic, kinetics and vibrational analysis have been performed to unravel the elementary steps of the reaction and to clarify the mechanism .
Production of Amines
Industrial production of primary, secondary and tertiary amines can be carried out by hydrogenation of nitriles . The catalytic hydrogenation of nitriles has been mainly studied on transition metal catalysts: Ni, Co, Ru, Rh, Pt and Pd .
Antioxidant Degradation Product
The inhibiting effect of the secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known . The present study describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment .
Synthesis of Other Compounds
The compound can be synthesized from 1-tert-butyl-4-iodobenzene and 3-Buten-2-ol, 3-azido-2-methyl .
Mechanism of Action
Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZYSUTZMCCOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614902 | |
Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- | |
CAS RN |
7605-24-5 | |
Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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